molecular formula C17H20FNO B3835911 N-(4-fluorophenyl)-1-adamantanecarboxamide CAS No. 42600-82-8

N-(4-fluorophenyl)-1-adamantanecarboxamide

Cat. No. B3835911
CAS RN: 42600-82-8
M. Wt: 273.34 g/mol
InChI Key: TTZQRXNXZRWGHT-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-1-adamantanecarboxamide, also known as 4F-MDMB-BICA, is a synthetic cannabinoid that has been used in scientific research. This compound is a member of the indole-3-carboxamide family of synthetic cannabinoids and is structurally similar to other compounds in this family, such as JWH-018 and AM-2201.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-1-adamantanecarboxamide involves the activation of the CB1 and CB2 receptors in the endocannabinoid system. This activation leads to the release of neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood, appetite, and pain perception. The activation of these receptors also leads to the inhibition of adenylate cyclase, which reduces the production of cyclic AMP.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(4-fluorophenyl)-1-adamantanecarboxamide are similar to those of other synthetic cannabinoids. Studies have shown that this compound has psychoactive effects, such as euphoria, relaxation, and altered perception. It has also been shown to have analgesic effects, which may be useful in the treatment of pain. However, the long-term effects of N-(4-fluorophenyl)-1-adamantanecarboxamide on the body are not well understood.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-fluorophenyl)-1-adamantanecarboxamide in lab experiments is its high binding affinity for the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and the effects of synthetic cannabinoids on this system. However, one limitation of using N-(4-fluorophenyl)-1-adamantanecarboxamide in lab experiments is its potential for abuse. This compound has psychoactive effects and may be addictive, which could make it difficult to control in a lab setting.

Future Directions

There are several future directions for research on N-(4-fluorophenyl)-1-adamantanecarboxamide. One direction is to study the long-term effects of this compound on the body, particularly in terms of its potential for addiction and other negative health effects. Another direction is to investigate the potential therapeutic uses of N-(4-fluorophenyl)-1-adamantanecarboxamide, such as its analgesic effects. Additionally, further research is needed to understand the mechanism of action of this compound and how it interacts with the endocannabinoid system.

Scientific Research Applications

N-(4-fluorophenyl)-1-adamantanecarboxamide has been used in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. This compound has been shown to have high affinity for the CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system. Studies have also shown that N-(4-fluorophenyl)-1-adamantanecarboxamide has a stronger binding affinity for these receptors than other synthetic cannabinoids, such as JWH-018 and AM-2201.

properties

IUPAC Name

N-(4-fluorophenyl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO/c18-14-1-3-15(4-2-14)19-16(20)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZQRXNXZRWGHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30317911
Record name N-(4-fluorophenyl)adamantane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30317911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)adamantane-1-carboxamide

CAS RN

42600-82-8
Record name NSC322037
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=322037
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-fluorophenyl)adamantane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30317911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Subject 2.29 g. of adamantane carboxylic acid chloride (11.5 mmoles) 1.11 g. (10 mmoles) of p-fluoro-aniline and 4.0 ml. of triethylamine to the process of Example 11. Crystallize the residue obtained thereby from ethyl ether to yield the title product, m.p. 170°-171°C.
Quantity
1.11 g
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reactant
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Quantity
10 mmol
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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